molecular formula C24H29N5O3S2 B12155971 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12155971
M. Wt: 499.7 g/mol
InChI Key: SORCTMMNWAABBS-RGEXLXHISA-N
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Description

The compound “3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple functional groups, such as thiazolidinone, piperazine, and pyridopyrimidinone, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidinone Ring: This step involves the cyclization of a suitable precursor, such as a thioamide, with a carbonyl compound under acidic or basic conditions.

    Introduction of the Piperazine Moiety: This can be achieved through nucleophilic substitution reactions where a piperazine derivative reacts with an appropriate electrophile.

    Construction of the Pyridopyrimidinone Core: This step often involves the condensation of a pyridine derivative with a suitable carbonyl compound, followed by cyclization.

    Final Assembly: The final step involves coupling the intermediate compounds through a series of condensation and cyclization reactions to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and piperazine moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the development of new pharmaceuticals or as a tool in biochemical research.

Medicine

In medicine, the compound might be investigated for its potential therapeutic effects. Its unique structure could make it a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer research.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It might interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specificity in certain reactions or biological assays.

Conclusion

The compound “this compound” is a multifaceted molecule with significant potential in various scientific fields. Its synthesis, reactivity, and applications make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C24H29N5O3S2

Molecular Weight

499.7 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H29N5O3S2/c1-16-6-7-20-25-21(27-10-8-26(9-11-27)12-13-30)18(22(31)28(20)15-16)14-19-23(32)29(24(33)34-19)17-4-2-3-5-17/h6-7,14-15,17,30H,2-5,8-13H2,1H3/b19-14-

InChI Key

SORCTMMNWAABBS-RGEXLXHISA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)CCO)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)CCO)C=C1

Origin of Product

United States

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